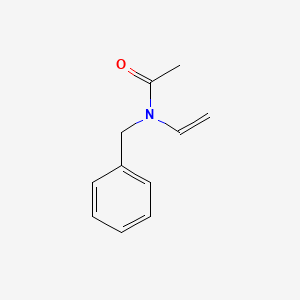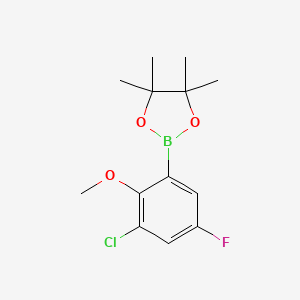
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester
Descripción general
Descripción
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is a reagent used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.54 . It is recommended to be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester has been utilized in polymer chemistry, specifically in the synthesis of hyperbranched polythiophene. Through a catalyst-transfer Suzuki–Miyaura coupling reaction, a polymer with a nearly 100% degree of branching was achieved. This method showcases the ester's role in facilitating the synthesis of advanced polymeric materials with controlled architectures (Segawa, Higashihara, & Ueda, 2013).
Fluoroarene Conversion
Another application is in the nickel-catalyzed borylation of polyfluoroarenes, transforming fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This process demonstrates the compound's utility in creating building blocks for synthetic chemistry, facilitating the derivation of various boronate esters from partially fluorinated arenes (Zhou et al., 2016).
Sensing Applications
Organoboron compounds, including derivatives of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, have been explored as Lewis acid receptors for fluoride ions in polymeric membranes. These materials exhibit selective responses to fluoride ions, highlighting the potential of organoboron compounds in environmental and health-related sensing technologies (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Organic Synthesis and Functionalization
The compound is instrumental in organic synthesis, such as in the palladium or iron-catalyzed ipso-defluoroborylation of aryl fluorides. This method allows for the efficient synthesis of arylboronic acid pinacol esters, showcasing the adaptability of these reactions to various functional groups, which is crucial for the development of pharmaceuticals and complex organic molecules (Zhao, Wu, Liu, & Cao, 2018).
Fluorescence and Phosphorescence Studies
Interestingly, simple arylboronic esters, including derivatives similar to 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This unexpected finding opens new avenues for the development of organic phosphorescent materials without the need for heavy atoms, indicating potential applications in organic electronics and sensing (Shoji et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Direcciones Futuras
The future directions of this compound lie in its potential applications in organic synthesis. For instance, it can be used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Furthermore, the development of protocols for the functionalizing deboronation of alkyl boronic esters, including protodeboronation, is an area of ongoing research .
Propiedades
IUPAC Name |
2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHDXHBTLRQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136043 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121514-87-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



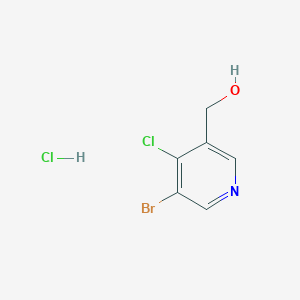
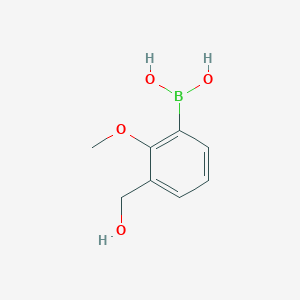
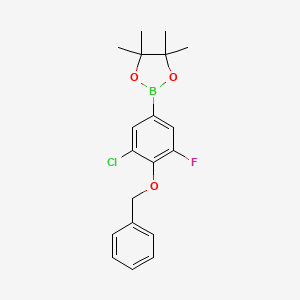




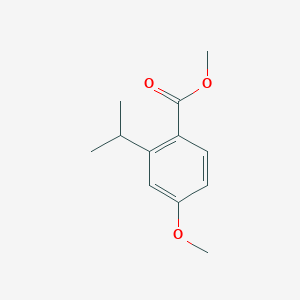


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)

